REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4]([C:14](=[O:15])[O:16][CH3:17])[n:5][o:6][c:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[CH3:20][C:21](=[O:22])[OH:23].[CH3:24][OH:25].[Na+:19].[OH-:18]>>[CH2:1]([CH3:2])[c:3]1[c:4]([C:14](=[O:15])[OH:16])[n:5][o:6][c:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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CCc1c(C(=O)OC)noc1-c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c(C(=O)OC)noc1-c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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CCc1c(C(=O)O)noc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |